3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde

Regioselective C–H activation Palladium catalysis Pyrazole functionalization

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde (CAS 2746374-98-9; molecular formula C₁₀H₁₇BrN₂O₂Si; MW 305.24 g mol⁻¹) is an N‑SEM‑protected, heteroaryl carbaldehyde that combines a C‑3 bromine atom, a C‑5 formyl group, and an SEM (2‑(trimethylsilyl)ethoxymethyl) protecting group on the pyrazole nucleus. The compound is supplied as a ≥98 % purity intermediate and is structurally characterized by a TPSA of 44.12 Ų, a calculated LogP of 2.77, four hydrogen‑bond acceptors, and six rotatable bonds.

Molecular Formula C10H17BrN2O2Si
Molecular Weight 305.24 g/mol
Cat. No. B13925147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde
Molecular FormulaC10H17BrN2O2Si
Molecular Weight305.24 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCOCN1C(=CC(=N1)Br)C=O
InChIInChI=1S/C10H17BrN2O2Si/c1-16(2,3)5-4-15-8-13-9(7-14)6-10(11)12-13/h6-7H,4-5,8H2,1-3H3
InChIKeyAPLJJJHTAOBBTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde – A Bifunctional SEM-Protected Pyrazole Building Block for Regioselective Synthesis


3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde (CAS 2746374-98-9; molecular formula C₁₀H₁₇BrN₂O₂Si; MW 305.24 g mol⁻¹) is an N‑SEM‑protected, heteroaryl carbaldehyde that combines a C‑3 bromine atom, a C‑5 formyl group, and an SEM (2‑(trimethylsilyl)ethoxymethyl) protecting group on the pyrazole nucleus . The compound is supplied as a ≥98 % purity intermediate and is structurally characterized by a TPSA of 44.12 Ų, a calculated LogP of 2.77, four hydrogen‑bond acceptors, and six rotatable bonds . These features make it a versatile, dual‑handle scaffold for sequential palladium‑catalyzed cross‑coupling, aldehyde condensation, and regioselective C–H functionalization strategies.

Why 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde Cannot Be Replaced by Unprotected, Regioisomeric, or Non‑Halogenated Pyrazole Analogs


The simultaneous presence of the SEM protecting group, the C‑3 bromine, and the C‑5 aldehyde creates a unique reactivity profile that cannot be replicated by closely related in‑class compounds. Removal of the SEM group leads to N–H tautomerism and loss of regiochemical control during electrophilic substitution or metalation [1]. The regioisomeric 5‑bromo‑1‑SEM‑1H‑pyrazole‑3‑carbaldehyde (CAS 2416164‑51‑5) places the aldehyde at the intrinsically less reactive C‑3 position (C‑5 > C‑4 ≫ C‑3 for Pd‑catalyzed C–H arylation), necessitating an extra “SEM‑switch” transposition step to achieve comparable reactivity [1]. Non‑halogenated analogs (e.g., 1‑SEM‑1H‑pyrazole‑5‑carbaldehyde) lack the bromine handle required for orthogonal cross‑coupling, limiting their utility to single‑mode derivatization [2]. These differences mean that procuring a generic “SEM‑pyrazole‑carbaldehyde” without verifying the exact substitution pattern introduces substantial risk of synthetic failure, lower yields, and increased step count.

Quantitative Differentiation Guide – 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde vs. Closest Analogs


C‑5 Aldehyde Outperforms C‑3 Regioisomer in Direct Pd‑Catalyzed C–H Arylation

Under the Pd(OAc)₂/P(n‑Bu)Ad₂/HOPiv catalytic system developed by Sames et al., SEM‑protected pyrazoles exhibit a C‑H reactivity order of C‑5 > C‑4 ≫ C‑3. The target compound’s C‑5 aldehyde resides at the most reactive position, enabling direct C–H arylation without additional manipulation. In contrast, the regioisomeric 5‑bromo‑1‑SEM‑1H‑pyrazole‑3‑carbaldehyde (CAS 2416164‑51‑5) places the aldehyde at the unreactive C‑3 position, which cannot be directly arylated and requires an “SEM‑switch” transposition (10 mol % SEM‑Cl, CH₃CN, 95 °C, 24 h) to relocate the SEM group and convert C‑3 into a reactive C‑5 center [1]. Direct C‑3 arylation yields are negligible (<5 %) whereas C‑5 arylation proceeds in 65–82 % isolated yield under identical conditions [1].

Regioselective C–H activation Palladium catalysis Pyrazole functionalization

C‑3 Bromine Provides an Orthogonal Cross‑Coupling Handle Absent in Non‑Halogenated Analogs

The C‑3 bromine substituent enables Pd‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig) that are not accessible to the non‑halogenated analog 1‑((2‑(trimethylsilyl)ethoxy)methyl)‑1H‑pyrazole‑5‑carbaldehyde. The Sames methodology explicitly provides for C‑4 bromination followed by Suzuki coupling to install an aryl ring; the pre‑existing C‑3 bromine in the target compound bypasses the bromination step and allows direct arylation at C‑3 after C‑5 functionalization [1]. The non‑halogenated comparator offers only the aldehyde as a functional handle, whereas the target compound offers two orthogonal handles (aldehyde condensation + cross‑coupling) for sequential diversification [2].

Suzuki coupling Bromoarene Orthogonal functionalization

SEM Protection Locks Tautomeric Form and Increases Lipophilicity vs. Unprotected 3‑Bromo‑1H‑pyrazole‑5‑carbaldehyde

Unprotected 3‑bromo‑1H‑pyrazole‑5‑carbaldehyde (CAS 287917‑97‑9) exists as a tautomeric mixture (3‑bromo‑5‑formyl ⇌ 5‑bromo‑3‑formyl) that complicates purification, characterization, and regioselective reactions. The SEM group permanently blocks N–H tautomerism, locking the compound as a single regioisomer [1]. Additionally, the SEM‑protected form shows a calculated LogP of 2.77 (Leyan datasheet) , whereas the unprotected analog exhibits an estimated LogP of ~0.8–1.2 (based on the loss of the lipophilic trimethylsilyl motif), corresponding to a >10‑fold difference in octanol/water partition coefficient.

Tautomerism Lipophilicity SEM protecting group

Superior Commercial Purity (98 %) Relative to Common Pyrazole‑5‑carbaldehyde Analogs

The target compound is supplied at a verified purity of 98 % (HPLC area%) , which is 3 percentage points higher than the 95 % specification typical for commercially available 4‑bromo‑1H‑pyrazole‑5‑carbaldehyde from major suppliers . In a multi‑step synthesis with five consecutive transformations each proceeding at 90 % yield, the 98 % starting purity yields a final product purity difference of approximately 8.5 percentage points relative to a 95 % starting material (assuming impurity propagation).

Purity specification Quality control Reproducibility

Calculated TPSA and H‑Bond Acceptor Count Favor Blood‑Brain Barrier Penetration Design vs. C‑4 Carbaldehyde Isomer

The target compound exhibits a topological polar surface area (TPSA) of 44.12 Ų and 4 hydrogen‑bond acceptors , values that fall within the favorable range for central nervous system (CNS) drug design (TPSA < 60–70 Ų). The regioisomeric 1‑SEM‑1H‑pyrazole‑4‑carbaldehyde (CAS 869558‑91‑8) possesses a similar TPSA but lacks the C‑3 bromine atom, eliminating the possibility for late‑stage halogen‑based diversification without additional bromination steps. The C‑5 bromo analog (5‑bromo‑1‑SEM‑1H‑pyrazole‑3‑carbaldehyde, CAS 2416164‑51‑5) features the same elemental composition but an inverted reactivity profile at the aldehyde site (C‑3 vs. C‑5), altering the electronic character and steric environment of the formyl group [1].

Physicochemical profiling Drug‑likeness Blood‑brain barrier

High‑Impact Application Scenarios for 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde in Drug Discovery and Materials Research


Sequential Orthogonal Derivatization for Kinase Inhibitor Libraries

Leveraging the C‑5 aldehyde for reductive amination or Knoevenagel condensation followed by Suzuki coupling at the C‑3 bromine enables rapid assembly of 3,5‑disubstituted pyrazole kinase inhibitor analogs with complete regiocontrol. The SEM‑protected scaffold circumvents the low C‑3 reactivity that plagues unprotected or regioisomeric starting materials, as demonstrated by the Sames reactivity hierarchy (C‑5 > C‑4 ≫ C‑3) [1]. This two‑step diversification strategy reduces the total number of building blocks and synthetic steps required to explore structure–activity relationships around the pyrazole core.

CNS‑Targeted Probe Synthesis Exploiting Favorable Physicochemical Profile

With a calculated TPSA of 44.12 Ų and a LogP of 2.77 (both within the preferred range for passive blood–brain barrier penetration) , the compound is an attractive starting point for CNS‑penetrant chemical probes. The C‑3 bromine permits late‑stage installation of aromatic or heteroaromatic groups via cross‑coupling, while the C‑5 aldehyde can be converted to amine, amide, or heterocyclic motifs—all without altering the favorable polarity balance—in contrast to polar unprotected analogs that may require additional protecting group manipulations.

Regioselective C–H Arylation Platforms for Late‑Stage Functionalization

The C‑5 aldehyde position is the most reactive C–H bond in the SEM‑pyrazole system, as established by Goikhman, Jacques, and Sames [1]. This enables direct, high‑yielding C–H arylation without the need for directing groups or halogen pre‑functionalization. In this scenario, the C‑3 bromine remains available for subsequent orthogonal reactions, making the compound a versatile platform for diversity‑oriented synthesis and fragment‑based lead evolution programs where rapid analog generation is paramount.

High‑Purity Building Block for Multi‑Gram Scale‑Up in Process Chemistry

The 98 % commercial purity specification reduces the pre‑reaction purification burden and minimizes impurity‑derived side products, a critical advantage when scaling reactions beyond gram quantities. Process chemistry groups developing scalable routes to pyrazole‑containing active pharmaceutical ingredients can rely on this purity to improve yield consistency and reduce the number of unit operations, directly lowering the cost‑of‑goods in early‑phase manufacturing campaigns.

Quote Request

Request a Quote for 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.